Amlodipine

概述

描述

阿洛地平是一种长效二氢吡啶类钙通道阻滞剂。它主要用于治疗高血压和冠心病。 阿洛地平通过放松血管,使血液更容易流动,从而帮助降低血压并减少心脏的工作量 .

准备方法

合成路线及反应条件: 阿洛地平可以通过多步合成过程合成,包括Hantzsch二氢吡啶合成。主要步骤包括醛、β-酮酯和胺的缩合。 反应条件通常包括在合适的溶剂存在下加热反应物 .

工业生产方法: 阿洛地平的工业生产通常涉及湿法制粒和压片。 该过程包括将阿洛地平贝沙酸盐与微晶纤维素和交聚维酮等辅料混合,然后进行制粒、干燥和压片 .

化学反应分析

Hydrolysis of Ester Groups

Amlodipine contains two ester moieties susceptible to hydrolysis under acidic, alkaline, or neutral conditions:

-

Acidic hydrolysis : In 0.1N HCl at 80°C, the ester groups degrade into carboxylic acid derivatives. This reaction follows first-order kinetics with a degradation rate constant () of and a half-life () of 438 hours .

-

Alkaline hydrolysis : Exposure to 0.1N NaOH at room temperature for 4 hours causes minimal degradation (~5%), but heating to 80°C in 0.05M NaHCO₃ increases degradation to 25.9% .

Table 1: Hydrolysis kinetics of this compound besylate

| Condition | pH | Temperature | Degradation (%) | Half-Life (hr) |

|---|---|---|---|---|

| 0.1N HCl | 1.2 | 80°C | 14.1 | 438 |

| 0.1N NaOH | 13 | 25°C | 5.3 | — |

| 0.05M NaHCO₃ | 8.3 | 80°C | 25.9 | 29.7 |

Oxidative Degradation

This compound undergoes oxidation via hydrogen peroxide (H₂O₂) or electrochemical means:

-

3% H₂O₂ at 80°C : Degrades 80.1% of the drug within 6 hours, forming a primary oxidative product (retention time: 14.335 min) identified as dehydro this compound () .

-

Electrochemical oxidation : Cyclic voltammetry reveals a degradation rate of 66.5% after 9 hours, with oxidation potential shifted by 200 mV .

Photodegradation

UV light exposure induces structural changes:

-

254 nm UV light : Degrades 14.1% of this compound after 2 hours, forming three photoproducts .

-

ICH photostability guidelines (14 days) : Results in 32.2% degradation with two major photoproducts .

Table 2: Photostability profile

| Light Source | Duration | Degradation (%) | Key Products Identified |

|---|---|---|---|

| 254 nm UV | 2 hr | 14.1 | 3 degradation peaks |

| 366 nm UV | 14 days | 32.2 | 2 degradation peaks |

Thermal Decomposition

Thermal stress at elevated temperatures accelerates degradation:

-

80°C in methanol : Half-life of 29.7 hours with an activation energy () of 12.1 kcal/mol .

-

100°C in PEG600 : Degradation follows pseudo-first-order kinetics () .

Metabolic Reactions

Hepatic metabolism via CYP3A4 dominates:

-

Oxidation : The amine group is oxidized to pyridine derivatives.

-

Ester hydrolysis : Side-chain esters are hydrolyzed to inactive carboxylic acids .

-

Excretion : 60% of metabolites (e.g., inactive pyridine analogs) are renally excreted .

Table 3: Metabolic pathways

| Reaction Type | Enzyme | Metabolites Formed | Excretion Route |

|---|---|---|---|

| Oxidation | CYP3A4 | Pyridine derivatives | Urine (60%) |

| Hydrolysis | Esterases | Carboxylic acid analogs | Feces (20–25%) |

Stability in Formulations

-

Aqueous suspensions : Stable for 90 days at 5°C but degrade by 14% at 25°C within 7 days .

-

Solid-state stability : Unaffected by humidity but sensitive to prolonged light exposure .

Key Findings from Forced Degradation Studies

-

Vulnerability : Susceptible to oxidation > photolysis > hydrolysis .

-

Degradants : Include dehydro this compound, pyridine dicarboxylates, and chlorophenyl derivatives .

-

pH dependence : Degradation is minimized at neutral pH (optimal stability at pH 6–7) .

For clinical formulations, this compound besylate’s stability is maximized in anhydrous, light-protected environments with pH-controlled excipients .

科学研究应用

Amlodipine is a medication primarily used to treat hypertension and angina, demonstrating efficacy and safety in numerous randomized controlled trials . Research indicates that this compound functions as a first-rate anti-hypertensive agent, effectively controlling blood pressure and safely improving patient outcomes .

Indications and Applications

This compound is used in the treatment of several conditions :

- Hypertension

- Coronary artery disease

- Chronic stable angina

- Vasospastic angina (Prinzmetal’s or Variant angina)

- Angiographically documented coronary artery disease in patients without heart failure or an ejection fraction < 40%

This compound can be prescribed as a standalone medication or in conjunction with other antihypertensive and antianginal agents .

Clinical Trials and Studies

This compound has demonstrated benefits in several clinical trials:

- A study showed that normotensive patients treated with this compound had a decline in cardiovascular events, regression of atherosclerotic changes, fewer hospitalizations, and a significant decrease in non-fatal myocardial infarction by 26% and stroke or transient ischemic attack by 50% .

- The ACCOMPLISH trial indicated that this compound was superior to HCTZ for preventing end-stage renal disease . Patients older than 65 who progressed to dialysis had a 70% relative risk reduction in the this compound group versus the HCTZ group (p=0.053) . The this compound group also had a 48% relative risk reduction for chronic kidney disease (CKD) progression compared with the HCTZ group .

- The Prospective Randomised this compound Survival Evaluation (PRAISE) 1 trial revealed that patients with severe chronic heart failure and non-ischemic cardiomyopathy who were taking this compound had a lower risk of death than those who were taking a placebo .

Effects on Heart Failure

While this compound has been proven safe and effective in treating hypertension and angina, evidence of its effectiveness in patients with heart failure (HF) and non-ischemic cardiomyopathy is still inconclusive . this compound has demonstrated a positive effect on ventricular remodeling, a common feature of HF . It has been shown to reduce left ventricular mass and volume and improve left diastolic function, potentially leading to clinical improvements in HF patient outcomes . this compound has also been reported to have antioxidant properties, which may protect against oxidative stress and inflammation, both of which play a role in the development and progression of HF . Additionally, this compound has a vasodilatory effect, which could potentially improve myocardial perfusion and oxygen supply, leading to improved clinical outcomes .

Safety and Efficacy

Role in Renoprotection

In the ACCOMPLISH trial, hydrochlorothiazide (HCTZ) was inferior to this compound for the prevention of end-stage renal disease . Furthermore, in patients who were >65 years old at baseline, there was a 70% relative risk reduction in patients progressing to dialysis in the this compound group versus the HCTZ group (p=0.053, for the difference) . In the intention-to-treat population, the this compound group had a 48% relative risk reduction for chronic kidney disease (CKD) progression, defined as doubling of serum creatinine, estimated glomerular filtration rate (eGFR) <15 mL/min, or dialysis compared with the HCTZ group . Furthermore, patients with CKD, defined as an eGFR of 45.1 mL/min at baseline, showed a significantly greater decline in renal function with HCTZ versus this compound (−2.3 vs −1.6 mL/min; p=0.001) .

Predictive Performance

作用机制

阿洛地平通过抑制钙离子流入血管平滑肌和心肌细胞来发挥作用。这种抑制导致血管舒张,从而导致外周血管阻力降低和血压降低。 阿洛地平的分子靶点包括L型钙通道,它们在血管平滑肌的收缩中起着至关重要的作用 .

相似化合物的比较

阿洛地平经常与其他钙通道阻滞剂如硝苯地平、地尔硫卓和维拉帕米尔进行比较。与这些化合物不同,阿洛地平具有更长的作用时间和更慢的起效时间,使其适用于每日一次给药。 此外,阿洛地平具有独特的侧链,增强了其对周围血管的选择性,降低了心肌抑制和心脏传导异常的风险 .

类似化合物列表:- 硝苯地平

- 地尔硫卓

- 维拉帕米尔

- 赖诺普利(虽然不是钙通道阻滞剂,但它经常因其降压作用而被比较)

- 氯沙坦(一种血管紧张素受体阻滞剂,也因其降压作用而被比较)

生物活性

Amlodipine is a widely used calcium channel blocker (CCB) primarily prescribed for hypertension and angina. Its biological activity extends beyond its antihypertensive effects, with emerging evidence suggesting antimicrobial properties and antioxidant activities. This article discusses the multifaceted biological activities of this compound, supported by recent research findings, case studies, and data tables.

This compound functions by blocking L-type calcium channels, which inhibits calcium ion influx into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure. The drug exhibits a stronger effect on vascular smooth muscle compared to cardiac muscle, contributing to its efficacy in managing hypertension without significantly increasing heart rate .

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. A study evaluated its in vitro activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The findings indicated that this compound exhibited antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/ml. Notably, it demonstrated synergistic effects when combined with oxacillin in approximately 58% of the strains tested .

Table 1: Antimicrobial Activity of this compound Against Staphylococcus aureus

| Strain Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-sensitive | 64 μg/ml |

| Methicillin-resistant (MRSA) | 128 μg/ml |

Antioxidant Properties

This compound also exhibits significant antioxidant properties. Research involving Sprague-Dawley rats indicated that this compound administration reduced oxidative stress markers and improved endothelial function. Specifically, it decreased plasma levels of isoprostanes and thromboxane A2 while increasing levels of prostacyclin and nitric oxide, which are crucial for vascular health . This antioxidant activity may contribute to its protective effects against cardiovascular diseases.

Clinical Studies and Findings

Several landmark trials have established the efficacy of this compound in various clinical settings:

- PRAISE-2 Trial : This study assessed the impact of this compound on survival in patients with heart failure. It demonstrated that this compound not only improved hemodynamic parameters but also enhanced quality of life without causing significant adverse effects .

- Hypertension Management : this compound has been shown to maintain blood pressure control for over 24 hours after a single dose, which is beneficial for patient adherence to treatment regimens .

- Comparative Studies : A study comparing this compound with other antihypertensive agents found that it increased nitric oxide production in failing hearts, suggesting additional vasoprotective benefits .

Table 2: Summary of Clinical Findings on this compound

| Study/Trial | Population | Key Findings |

|---|---|---|

| PRAISE-2 | Heart failure patients | Improved survival and quality of life |

| Hypertension Study | Patients with hypertension | Sustained BP control for >24 hours |

| Comparative Study | Heart failure patients | Increased NO production; vasoprotective effects |

属性

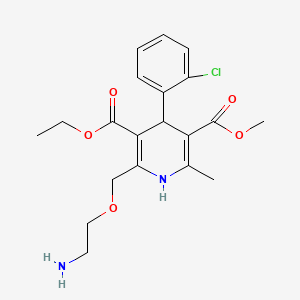

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88150-47-4 (maleate (1:1)) | |

| Record name | Amlodipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022596 | |

| Record name | Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amlodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water | |

| Record name | Amlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

**Mechanism of action on blood pressure** Amlodipine is considered a peripheral arterial vasodilator that exerts its action directly on vascular smooth muscle to lead to a reduction in peripheral vascular resistance, causing a decrease in blood pressure. Amlodipine is a dihydropyridine calcium antagonist (calcium ion antagonist or slow-channel blocker) that inhibits the influx of calcium ions into both vascular smooth muscle and cardiac muscle. Experimental studies imply that amlodipine binds to both _dihydropyridine_ and _nondihydropyridine_ binding sites, located on cell membranes. The contraction of cardiac muscle and vascular smooth muscle are dependent on the movement of extracellular calcium ions into these cells by specific ion channels. Amlodipine blocks calcium ion influx across cell membranes with selectivity. A stronger effect of amlodipine is exerted on vascular smooth muscle cells than on cardiac muscle cells. Direct actions of amlodipine on vascular smooth muscle result in reduced blood pressure. **Mechanism of action in angina** The exact mechanism by which amlodipine relieves the symptoms of angina have not been fully elucidated to this date, however, the mechanism of action is likely twofold: Amlodipine has a dilating effect on peripheral arterioles, reducing the total peripheral resistance (afterload) against which the cardiac muscle functions. Since the heart rate remains stable during amlodipine administration, the reduced work of the heart reduces both myocardial energy use and oxygen requirements. Dilatation of the main coronary arteries and coronary arterioles, both in healthy and ischemic areas, is another possible mechanism of amlodipine reduction of blood pressure. The dilatation causes an increase in myocardial oxygen delivery in patients experiencing coronary artery spasm (Prinzmetal's or variant angina) and reduces coronary vasoconstriction caused by smoking., Amlodipine is a dihydropyridine calcium antagonist (calcium ion antagonist or slow-channel blocker) that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. Experimental data suggest that amlodipine binds to both dihydropyridine and nondihydropyridine binding sites. The contractile processes of cardiac muscle and vascular smooth muscle are dependent upon the movement of extracellular calcium ions into these cells through specific ion channels. Amlodipine inhibits calcium ion influx across cell membranes selectively, with a greater effect on vascular smooth muscle cells than on cardiac muscle cells. Negative inotropic effects can be detected in vitro but such effects have not been seen in intact animals at therapeutic doses. Serum calcium concentration is not affected by amlodipine. Within the physiologic pH range, amlodipine is an ionized compound (pKa=8.6), and its kinetic interaction with the calcium channel receptor is characterized by a gradual rate of association and dissociation with the receptor binding site, resulting in a gradual onset of effect., Recent studies have suggested that cytokines are capable of modifying cardiovascular function and that drugs used in the treatment of heart failure have various modulating properties on the production of cytokines. More recently, we have found that ouabain induces the production of cytokines. This study was performed to examine the effects of calcium channel blockers on the production of cytokines induced by a cardiac glycoside. Human peripheral blood mononuclear cells (PBMC) were obtained from healthy volunteers. PBMC were cultured in 0.1, 1, 10, and 30 umol/L amlodipine, diltiazem, and nifedipine in presence of 1 umol/L ouabain. After 24 hr of incubation, IL-1alpha, IL-1beta, IL-6, and TNF-alpha were measured in the culture supernatants by enzyme-linked immunosorbent assay. Ouabain induced the production of IL-1alpha, IL-1beta and IL-6, but not of TNF-alpha. Induction of IL-1beta was most prominent. The production of IL-1alpha, and IL-6 was inhibited by amlodipine in a concentration-dependent manner and was significantly decreased at a concentration of 10 umol/L. IL-1beta production was also inhibited by 30 umol/L amlodipine. In contrast, neither diltiazem nor nifedipine inhibited the production of these cytokines. The unique property of amlodipine to inhibit the production of IL-1alpha, IL-1beta and IL-6 may contribute to its beneficial effects in heart failure patients., Proliferation of vascular smooth muscle cells (VSMC) contributes to the progression of atherosclerotic plaques. Calcium channel blockers have been shown to reduce VSMC proliferation, but the underlying molecular mechanism remains unclear. p21(Waf1/Cip1) is a potent inhibitor of cell cycle progression. Here, /investigators/ demonstrate that amlodipine (10(-6) to 10(-8) M) activates de novo synthesis of p21(Waf1/Cip1) in vitro. /Investigators/ show that amlodipine-dependent activation of p21(Waf1/Cip1) involves the action of the glucocorticoid receptor (GR) and C/EBP-alpha. The underlying pathway apparently involves the action of mitogen-activated protein kinase or protein kinase C, but not of extracellular signal-related kinase or changes of intracellular calcium. Amlodipine-induced p21(Waf1/Cip1) promoter activity and expression were abrogated by C/EBP-alpha antisense oligonucleotide or by the GR antagonist RU486. Amlodipine-dependent inhibition of cell proliferation was partially reversed by RU486 at 10(-8) M (58%+/-29%), antisense oligonucleotides targeting C/EBP-alpha (91%+/-26%), or antisense mRNAs targeting p21(Waf1/Cip1) (96%+/-32%, n=6); scrambled antisense oligonucleotides or those directed against C/EBP-beta were ineffective. The data suggest that the anti-proliferative action of amlodipine is achieved by induction of the p21 (Waf1/Cip1) gene, which may explain beneficial covert effects of this widely used cardiovascular therapeutic drug beyond a more limited role as a vascular relaxant., Calcium channel blockers (CCBs) are widely used in the therapy of cardiovascular diseases. Recent studies have shown that several CCBs exerted distinct anti-inflammatory effect in myocardial dysfunction models. The purpose of the present study was to evaluate therapeutic effect and possible mechanism of action of amlodipine, one of the widely used CCBs, on rat cardiac dysfunction during sepsis induced by lipopolysaccharide (LPS). Pretreatment of the rats with amlodipine (10 or 30 mg/kg, i.v.) delayed the fall of mean arterial blood pressure caused by LPS. Amlodipine also significantly inhibited the elevation of plasma tumor necrosis factor alpha (TNF-alpha) and decreased levels of inducible nitric oxide synthase (iNOS) in response to LPS challenge. To investigate the mechanism of the action of amlodipine, neonatal rat cardiomyocytes were used as a model. Amlodipine concentration-dependently decreased the release of TNF-alpha and iNOS protein expression, and suppressed the degradation and phosphorylation of inhibitor of kappaB-alpha (IkappaB-alpha) in LPS-activated neonatal rat cardiomyocytes. Further studies revealed that amlodipine markedly activated phosphatidylinositiol 3-kinase (PI3K) and Akt, downstream of the PI3K signal cascade. Application of PI3K inhibitors, wortmannin and LY294002 attenuated the depression of TNF-alpha and iNOS expression by amlodipine in LPS-induced cardiomyocytes. These findings may explain some cardioprotective effects of amlodipine in LPS-mediated sepsis and suggest that the inhibition of TNF-alpha and iNOS expression by amlodipine is, at least in part, dependent on PI3K/Akt signaling pathway. | |

| Record name | Amlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMLODIPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

88150-42-9 | |

| Record name | Amlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl 5-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J444QC288 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMLODIPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amlodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199-201 | |

| Record name | Amlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Amlodipine exert its antihypertensive effect?

A1: this compound primarily targets L-type calcium channels in vascular smooth muscle cells. [] By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. [, , ]

Q2: Does this compound affect calcium channels in the heart?

A2: While this compound exhibits vascular selectivity, it can also inhibit calcium channels in the heart, though to a lesser extent. [, ] This effect contributes to its antianginal properties by reducing myocardial oxygen demand.

Q3: How does the action of this compound differ from other dihydropyridines?

A3: this compound distinguishes itself through its slow rate of association and dissociation with its binding site on the calcium channel, leading to a gradual onset of action and a prolonged duration of effect. [, ] This characteristic makes it suitable for once-daily administration.

Q4: What is the molecular formula and weight of this compound?

A4: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Please refer to publicly available chemical databases for this information.

Q5: Is there any spectroscopic data available for this compound within these research papers?

A5: The provided research excerpts do not delve into the spectroscopic characterization of this compound.

Q6: Is there information regarding this compound's compatibility with various materials or its stability under different conditions?

A6: The provided research predominantly focuses on the pharmacological aspects of this compound. Information regarding material compatibility and stability under diverse conditions is not discussed.

Q7: Do the provided research papers indicate any catalytic properties or applications of this compound?

A7: The research excerpts provided center around this compound's therapeutic applications as a calcium channel blocker and do not suggest any catalytic properties.

Q8: Are there any mentions of computational studies, such as simulations or QSAR models, related to this compound?

A8: The provided research excerpts do not discuss computational chemistry studies or modeling efforts concerning this compound.

Q9: How do structural modifications of this compound affect its activity?

A9: While the research doesn't directly compare structural analogs of this compound, it highlights that its strong lipophilicity and positive charge contribute to a high affinity for calcium channels. [] Modifications impacting these properties could potentially alter its potency and duration of action.

Q10: What is the pharmacokinetic profile of this compound?

A10: this compound exhibits high oral bioavailability and a long elimination half-life, allowing for once-daily dosing. [] Studies have shown that this compound does not undergo chiral transformation in healthy individuals. []

Q11: How does the pharmacokinetic profile of this compound contribute to its long duration of action?

A11: The slow rate of association and dissociation of this compound from its binding site on the calcium channel contributes to its prolonged duration of action. [, ]

Q12: What are the effects of this compound on endothelial function?

A12: Research suggests that this compound can improve endothelial function through dual mechanisms: by increasing endothelial nitric oxide (NO) bioavailability and by attenuating the formation of reactive oxygen species. []

Q13: Does this compound impact atherogenesis?

A13: Studies in animal models have shown that this compound can reduce the development of atheromatous lesions. [, ] Clinical studies with this compound and other long-acting calcium channel blockers like Nifedipine and Lacidipine suggest similar anti-atherosclerotic effects in humans. [, , ]

Q14: What are the known resistance mechanisms for this compound?

A14: The provided research excerpts do not delve into specific resistance mechanisms for this compound.

Q15: Are there specific drug delivery strategies for targeting this compound to specific tissues?

A15: The provided research excerpts primarily focus on the systemic effects of this compound and do not explore targeted drug delivery strategies.

Q16: What analytical methods are used to quantify this compound in biological samples?

A16: One study employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the chiral separation and quantification of this compound enantiomers in human plasma. [] Another study used HPLC-DAD method. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。